![molecular formula C20H15F3N4OS B2966415 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 671199-43-2](/img/structure/B2966415.png)

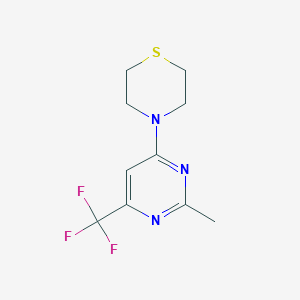

2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been studied for its DNA intercalation activities as an anticancer agent . The compound has shown promising results in molecular docking studies and in vitro testing against HepG2, HCT-116, and MCF-7 cells .

Synthesis Analysis

The synthesis of similar compounds involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition metal and external oxidant free, and easy to operate . It’s also been noted that the thiol substrate could promote the dehydroaromatization step .Molecular Structure Analysis

The molecular structure of this compound was established by NMR and MS analysis . It’s a complex structure that includes a [1,2,4]triazolo[4,3-a]quinolin-1-yl moiety, a thio group, and a 3-(trifluoromethyl)phenyl group .Chemical Reactions Analysis

The compound has been evaluated for its DNA intercalation activities . It potently intercalates DNA, which is a key mechanism of action for many anticancer drugs .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- The synthesis of related compounds involves reactions that yield amino acid derivatives linked to triazoloquinoxaline moieties, exploring the chemical versatility and synthetic pathways of these compounds (Fathalla, 2015). Similarly, quinazolinium betaines have been prepared, demonstrating the compound's foundational role in developing derivatives with potential pharmacological properties (Crabb et al., 1999).

Biological Activities

- Research has been conducted on derivatives showing positive inotropic activity, suggesting their potential use in treating heart conditions by enhancing cardiac muscle contraction (Zhang et al., 2008). Another study synthesized triazole derivatives bearing a quinoline ring, evaluating them for antimicrobial activity, pointing towards their potential in combating microbial infections (Yurttaş et al., 2020).

Anticancer Activity

- Urea derivatives derived from dihydro-triazoloquinoline have been studied for their anticancer activity, indicating the compound's application in cancer research and potential therapeutic uses (Reddy et al., 2015).

Pharmacological Investigation

- Novel 1,2,4-triazolo[4,3-a]quinazolin-5-ones have been synthesized and investigated as potential H1-antihistaminic agents, exploring their use in allergy treatment and indicating the broad pharmacological potential of compounds within this chemical family (Alagarsamy et al., 2008).

Anticonvulsant Properties

- The anticonvulsant evaluation of novel quinoxaline derivatives, suggesting their potential utility in treating seizures and contributing to the development of new anticonvulsant drugs (Alswah et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription .

Biochemical Pathways

This could potentially lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated for their in silico admet profiles , suggesting that similar studies may be applicable for this compound.

Result of Action

The result of the compound’s action is likely to be cell death, given its DNA intercalation activity . By disrupting DNA structure and interfering with replication and transcription, the compound could induce cell cycle arrest and apoptosis .

Direcciones Futuras

The compound has shown promising results in preliminary studies, but more research is needed to fully understand its potential as an anticancer drug . Future research could focus on optimizing the compound’s structure to increase its potency and selectivity for cancer cells . Additionally, further in vivo studies would be needed to assess the compound’s safety and efficacy in a living organism .

Propiedades

IUPAC Name |

2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4OS/c1-12-9-13-5-2-3-8-16(13)27-18(12)25-26-19(27)29-11-17(28)24-15-7-4-6-14(10-15)20(21,22)23/h2-10H,11H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMHDGMVBZEXJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2966332.png)

![2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2966333.png)

![5-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2966336.png)

![N-[2-[2-(Ethoxymethyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2966338.png)

![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966339.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2966340.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2966347.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2966353.png)